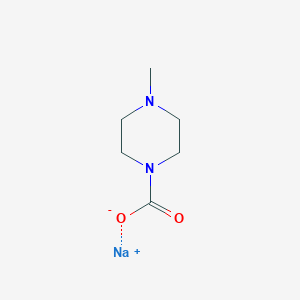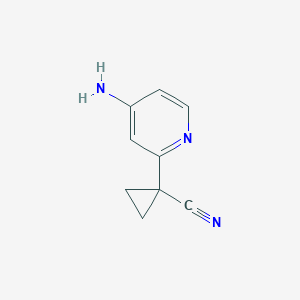![molecular formula C10H12BrN B13125771 4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13125771.png)
4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine is a heterocyclic compound featuring a bromine atom attached to a cyclohepta[c]pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine typically involves the bromination of 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine. One common method includes:
Starting Material: 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine.
Bromination: The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired brominated product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the ring system or remove the bromine atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: De-brominated or partially reduced ring systems.
科学的研究の応用
4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine: Similar structure but with a chlorine atom, which may exhibit different reactivity and biological activity.
4-Fluoro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine: Contains a fluorine atom, potentially altering its electronic properties and interactions.
Uniqueness
4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for diverse chemical modifications
特性
分子式 |
C10H12BrN |
|---|---|
分子量 |
226.11 g/mol |
IUPAC名 |
4-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine |
InChI |
InChI=1S/C10H12BrN/c11-10-7-12-6-8-4-2-1-3-5-9(8)10/h6-7H,1-5H2 |
InChIキー |
JJIJWNRNEMAVNX-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=CN=CC(=C2CC1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Diphenylamino)prop-1-yn-1-yl]cyclohexan-1-ol](/img/structure/B13125691.png)

![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)
![7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125708.png)




![N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13125743.png)




